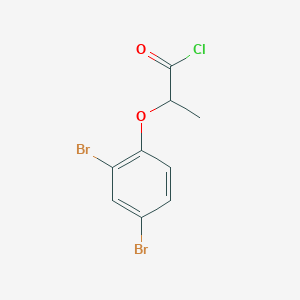

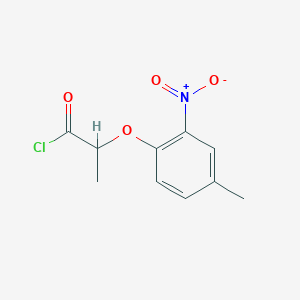

![molecular formula C7H5ClIN3 B1452817 5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 1263282-98-9](/img/structure/B1452817.png)

5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine

Overview

Description

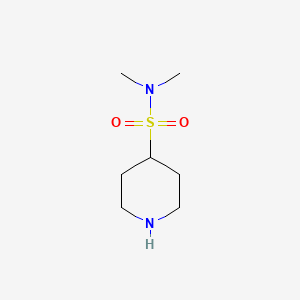

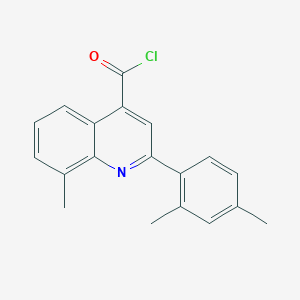

“5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine” is a heterocyclic compound that belongs to the class of pyrazolo [1,5-a]pyrimidines . It is a five-membered ring system with a molecular formula of C7H6ClIN3 . This compound has been identified as a strategic compound for optical applications due to several key characteristics .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves reactions of 3 (5)-aminopyrazoles with bielectrophilic reagents . The overall yield for the synthesis of this family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was found to be in the range of 40–53% .

Molecular Structure Analysis

The molecular structure of “5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine” is influenced by electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors . The dipole moment changes in these compounds were calculated to be significant .

Chemical Reactions Analysis

The compound “5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine” falls within the broader category of pyrazolo[1,5-a]pyrimidines, which have been studied for their regio-orientation and regioselectivity. The research highlights the controversy in literature regarding the regio-orientation of substituents on the pyrimidine ring.

Physical And Chemical Properties Analysis

The compound “5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine” is a colorless solid with a melting point of 303 °C and a boiling point of 438 °C. It is insoluble in water but soluble in organic solvents. Its molecular weight is 259.05 g/mol .

Scientific Research Applications

Pharmaceutical Intermediates

This compound serves as a pharmaceutical intermediate. Its unique structure makes it suitable for the synthesis of various pharmaceutical agents, particularly those that target specific pathways or receptors within the body .

PI3Kδ Inhibitors for Inflammatory Diseases

5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine: derivatives have been developed as selective PI3Kδ inhibitors. These inhibitors show promise in treating inflammatory and autoimmune diseases, including asthma and chronic obstructive pulmonary disease (COPD) .

Trifluoromethylation Reagent

Chemists have utilized this compound as a reagent for the efficient trifluoromethylation of organic molecules. This process is significant in the development of compounds with enhanced pharmacological properties .

Photobleaching Performance

The compound has been evaluated for its photobleaching performance, which is essential in the development of fluorescent probes for biological imaging. It has shown very good photobleaching performance, which is comparable to commercial probes .

Mechanism of Action

While specific information on the mechanism of action of “5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine” is not available, pyrazolo[1,5-a]pyrimidine derivatives are known for their broad range of medicinal properties, such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and radio diagnostics .

Safety and Hazards

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives have been a major focus of research related to materials science and biological interactions over the past decades . They display advantages over hydrocarbon-based fluorophores such as synthetic access methodologies that allow structural diversity, heteroatoms (B, N, O or S) that make them potential chelating agents for ions, and better solubility in green solvents . These compounds have potential for further exploration .

properties

IUPAC Name |

5-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClIN3/c1-4-6(9)7-10-5(8)2-3-12(7)11-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQSQSUSGOYQFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CC(=NC2=C1I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

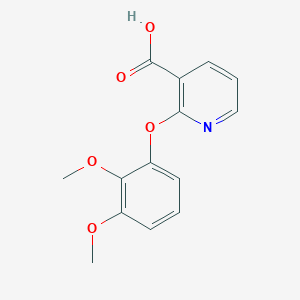

![6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1452756.png)